molecular formula C22H27N3O B094783 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole CAS No. 18471-22-2

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole

Cat. No. B094783
CAS RN: 18471-22-2
M. Wt: 349.5 g/mol
InChI Key: BPGOVPPTXCAFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole, also known as DEAB, is a chemical compound that is widely used in scientific research. It is a selective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of many endogenous and exogenous compounds. DEAB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used in a wide range of scientific research applications, including but not limited to:
1. Cancer research: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.
2. Stem cell research: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used to selectively inhibit ALDH activity in stem cells, allowing for the isolation and characterization of different stem cell populations.
3. Developmental biology: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used to study the role of ALDH in embryonic development and organogenesis.
4. Neurobiology: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.

Mechanism Of Action

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a selective inhibitor of ALDH, which is an enzyme that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. ALDH plays a critical role in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. By inhibiting ALDH activity, 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole can affect the metabolism and toxicity of these compounds, leading to a wide range of biochemical and physiological effects.

Biochemical And Physiological Effects

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to have a wide range of biochemical and physiological effects, including but not limited to:
1. Inhibition of cancer cell growth and proliferation: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.
2. Alteration of stem cell properties: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used to selectively inhibit ALDH activity in stem cells, leading to changes in stem cell properties such as self-renewal and differentiation.
3. Disruption of embryonic development: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to affect embryonic development and organogenesis by inhibiting ALDH activity.
4. Impairment of nervous system function: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.

Advantages And Limitations For Lab Experiments

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. Selective inhibition of ALDH: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a selective inhibitor of ALDH, allowing for the specific targeting of ALDH-dependent processes.
2. Wide range of applications: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used in a wide range of scientific research applications, making it a versatile tool for investigating various biological processes.
3. Availability: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is commercially available, making it easily accessible to researchers.
Limitations:
1. Off-target effects: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole may have off-target effects, leading to unintended consequences in experiments.
2. Toxicity: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole may be toxic to cells at high concentrations, leading to cell death and false results in experiments.
3. Limited solubility: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has limited solubility in aqueous solutions, making it difficult to use in certain experimental systems.

Future Directions

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several potential future directions for scientific research, including but not limited to:
1. Development of ALDH inhibitors: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could serve as a starting point for the development of more potent and selective ALDH inhibitors for use in cancer therapy and other applications.
2. Investigation of ALDH-dependent processes: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could be used to investigate the role of ALDH in various biological processes, such as stem cell self-renewal and differentiation, and embryonic development.
3. Identification of new targets for 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could be used in high-throughput screening assays to identify new targets for the compound, leading to the discovery of new biological pathways and potential drug targets.
4. Development of new experimental systems: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could be used to develop new experimental systems for investigating ALDH-dependent processes, such as 3D cell culture models and organoid systems.
Conclusion:
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a valuable tool for investigating various biological processes, including cancer growth and proliferation, stem cell properties, embryonic development, and nervous system function. Its selective inhibition of ALDH makes it a versatile tool for targeting ALDH-dependent processes. However, 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has limitations, including off-target effects, toxicity, and limited solubility. Future research directions for 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole include the development of new ALDH inhibitors, investigation of ALDH-dependent processes, identification of new targets for the compound, and development of new experimental systems.

Synthesis Methods

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole can be synthesized by reacting 2-amino-4,5-diphenyloxazole with 3-diethylamino-1-chloropropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole as the main product.

properties

CAS RN

18471-22-2

Product Name

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C22H27N3O/c1-3-25(4-2)17-11-16-23-22-24-20(18-12-7-5-8-13-18)21(26-22)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,23,24)

InChI Key

BPGOVPPTXCAFFA-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

synonyms

N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine

Origin of Product

United States

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